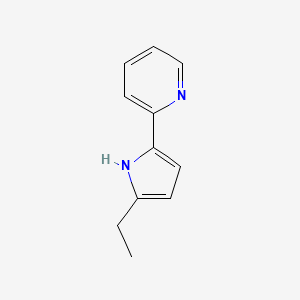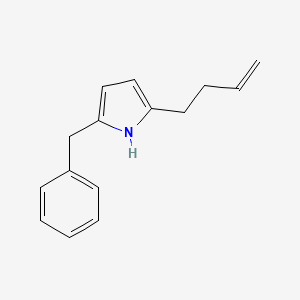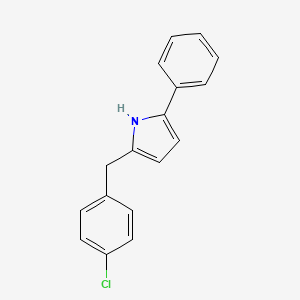![molecular formula C21H22N2 B6303335 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole CAS No. 2098260-57-0](/img/structure/B6303335.png)
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is an organic compound belonging to the pyrrole family. It is a colorless solid that is insoluble in water and is used in various scientific research applications. It is synthesized from the reaction of pyrrole and benzyl bromide, and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of specialty chemicals. Additionally, it is used in the preparation of various analytical standards and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, it is believed to interfere with the binding of cofactors to the active site of the enzyme, which can also inhibit its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been demonstrated to have an effect on the production of certain hormones, such as cortisol, and has been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in a variety of solvents and can be stored for extended periods of time without degradation. However, it is insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole. Further research could be conducted to investigate its effects on other enzymes and its potential applications in drug development. Additionally, further research could be conducted to investigate its effects on the production of other hormones and its potential anti-cancer properties. Furthermore, research could be conducted to investigate its potential applications in the synthesis of other compounds, such as polymers and specialty chemicals.
Méthodes De Synthèse
The synthesis of 2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole is accomplished through a two-step process. The first step involves the reaction of pyrrole with benzyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate is then reacted with an acid, such as sulfuric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted byproducts.
Propriétés
IUPAC Name |
2-benzyl-5-(4-pyrrolidin-1-ylphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-6-17(7-3-1)16-19-10-13-21(22-19)18-8-11-20(12-9-18)23-14-4-5-15-23/h1-3,6-13,22H,4-5,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZVOURVOYAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=CC=C(N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)










